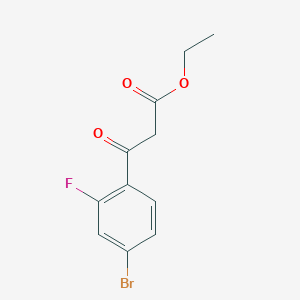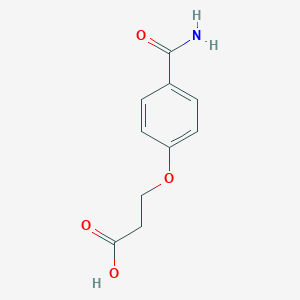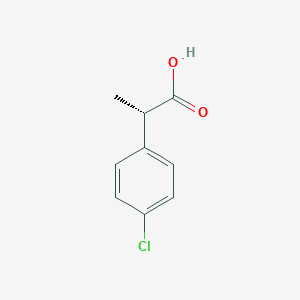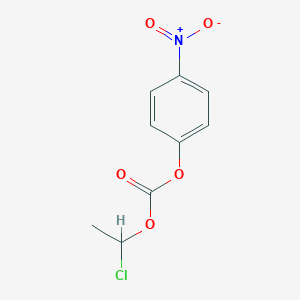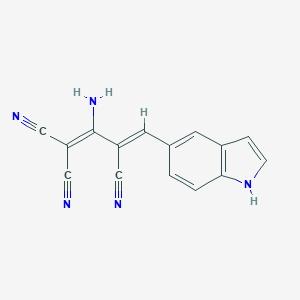
AG-370
Übersicht
Beschreibung
Tyrphostin AG 370 ist eine synthetische Verbindung, die für ihre inhibitorischen Wirkungen auf die Signaltransduktion des Plättchen-abgeleiteten Wachstumsfaktors (PDGF) bekannt ist. Es ist ein Indol-basiertes Tyrphostin mit der chemischen Formel C15H9N5 und einem Molekulargewicht von 259,27 g/mol .
Wissenschaftliche Forschungsanwendungen
Tyrphostin AG 370 wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:
Wirkmechanismus
Tyrphostin AG 370 übt seine Wirkungen aus, indem es die Autophosphorylierung von PDGF-Rezeptoren und die anschließende Tyrosinphosphorylierung von intrazellulären Proteinsubstraten hemmt . Diese Hemmung stört den PDGF-Signalweg, was zu einer reduzierten Zellproliferation und anderen nachgeschalteten Effekten führt . Die Verbindung zielt speziell auf den PDGF-Rezeptor ab und zeigt eine schwache Hemmung des epidermalen Wachstumsfaktors (EGF)-Rezeptors .
Wirkmechanismus
Target of Action
AG-370 primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR is a cell surface tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as a potent inhibitor of PDGF-induced mitogenesis . It binds to the PDGFR, inhibiting its autophosphorylation and the subsequent tyrosine phosphorylation of intracellular protein substrates . This effectively blocks the proliferative effect of PDGF . This compound also displays weak inhibition of the Epidermal Growth Factor Receptor (EGFR) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PDGF signaling pathway. By inhibiting PDGFR, this compound disrupts the normal signaling cascade initiated by PDGF, which can lead to the inhibition of cell proliferation .
Result of Action
The inhibition of PDGF-induced mitogenesis by this compound can lead to a decrease in cell proliferation . This could potentially be beneficial in conditions where excessive cell proliferation is a problem, such as in certain types of cancer.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tyrphostin AG 370 beinhaltet die Reaktion von 2-Amino-4-(1H-indol-5-yl)-1,1,3-tricyanobuta-1,3-dien mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei einer Temperatur von etwa -20 °C durchgeführt, um die Stabilität zu gewährleisten und eine Zersetzung zu verhindern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für Tyrphostin AG 370 nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und die Anwendung fortschrittlicher Reinigungstechniken, um sicherzustellen, dass das Endprodukt die erforderlichen Standards für Forschungs- und industrielle Anwendungen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tyrphostin AG 370 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Amino- und Cyanogruppen . Diese Reaktionen werden oft durch die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen erleichtert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Tyrphostin AG 370 verwendet werden, umfassen starke Säuren oder Basen, organische Lösungsmittel wie DMSO und Katalysatoren, die Substitutionsreaktionen fördern . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Tyrphostin AG 370 gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Reaktionen mit starken Säuren zur Bildung von substituierten Indolderivaten führen, während Reaktionen mit Basen zur Bildung von cyanosubstituierten Produkten führen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tyrphostin AG 538: Eine weitere Tyrphostinverbindung, die für ihre inhibitorischen Wirkungen auf den PDGF-Rezeptor bekannt ist.
Tyrphostin AG 82: Identifiziert als Hemmer der Phosphatidylinositol-5-phosphat-4-Kinase (PI5P4Kα).
Einzigartigkeit
Tyrphostin AG 370 ist aufgrund seiner spezifischen Hemmung der PDGF-induzierten Mitose mit einem IC50 von 20 μM einzigartig . Seine schwache Hemmung des EGF-Rezeptors unterscheidet es außerdem von anderen Tyrphostinen und macht es zu einem wertvollen Werkzeug für die Untersuchung von PDGF-Signalwegen .
Eigenschaften
IUPAC Name |
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWEJTQUTCKG-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


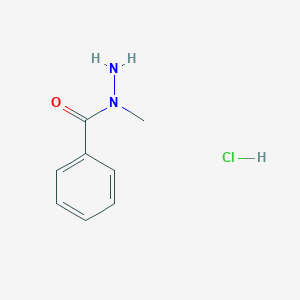

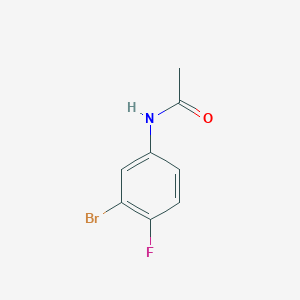

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

